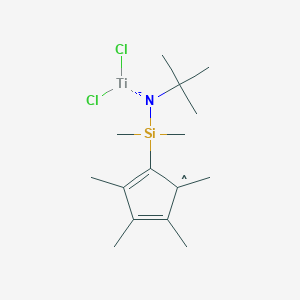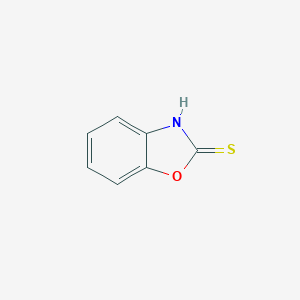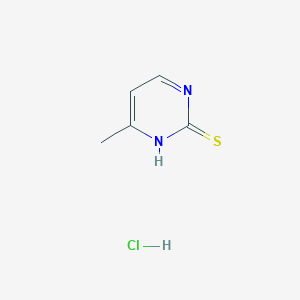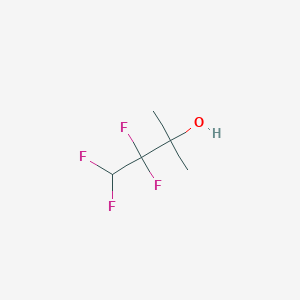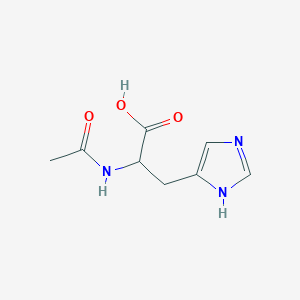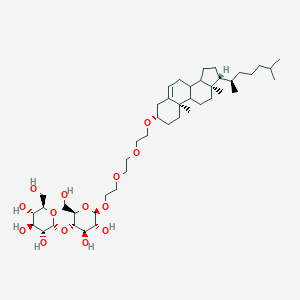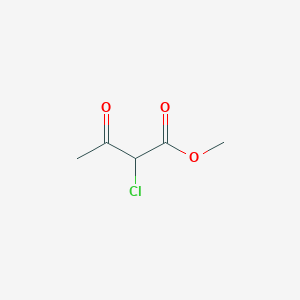
Methyl 2-chloroacetoacetate
Overview
Description
Methyl 2-chloroacetoacetate is an organic compound with the molecular formula C5H7ClO3. It is a clear yellow liquid with a molecular weight of 150.56 g/mol . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Methyl 2-chloroacetoacetate is a versatile chemical compound used in the synthesis of various organic compounds . The primary targets of this compound are the reactants in these synthesis reactions, such as arylamidines and 1,2,4-triazoles .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it has been used in one-pot synthesis of 2-arylimidazole-4-carboxylic acids . It was also used in the synthesis of 3,5-disubstituted 1,2,4-triazoles . The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of the aforementioned organic compounds . The downstream effects of these pathways can lead to the production of a variety of organic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Pharmacokinetics
Given its use as a reagent in chemical synthesis, it’s likely that these properties would depend on the specific conditions of its use .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of the desired organic compounds through chemical synthesis . These compounds can have a variety of properties and uses, depending on their specific structures.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, it should be stored under inert gas at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloroacetoacetate can be synthesized through the esterification of 2-chloroacetoacetic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of methyl acetoacetate. . The reaction is typically carried out under controlled conditions to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloroacetoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Condensation Reactions: It can participate in condensation reactions with hydrazines or amidines to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloroacetoacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Condensation Reactions: Reagents like hydrazine hydrate or arylamidines are used, often under reflux conditions.
Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products include substituted acetoacetates.
Condensation Reactions: Products include various heterocyclic compounds such as triazoles and imidazoles.
Hydrolysis: The primary product is 2-chloroacetoacetic acid.
Scientific Research Applications
Methyl 2-chloroacetoacetate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the keto group, making it less reactive in certain condensation reactions.
Ethyl 4-chloroacetoacetate: Similar in reactivity but has an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.
Methyl bromoacetate: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of nucleophiles it reacts with.
Uniqueness: Methyl 2-chloroacetoacetate is unique due to the presence of both a chlorine atom and a keto group, which enhances its reactivity in various synthetic applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
methyl 2-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQRIAVRKLRQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884111 | |
| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4755-81-1 | |
| Record name | Methyl 2-chloroacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloroacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloroacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-CHLOROACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09T3687932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 2-chloroacetoacetate utilized in the synthesis of heterocyclic compounds?
A: this compound serves as a valuable building block in constructing diverse heterocyclic systems. For instance, it reacts with arylamidines to efficiently produce 2-arylimidazole-4-carboxylic acids under mild conditions. This reaction exhibits chemoselectivity, offering a route to access both 2-arylimidazoles and 2-arylpyrimidines by adjusting the reaction solvent and base.
Q2: Can this compound participate in multi-step reactions leading to complex heterocyclic structures?
A: Yes, research demonstrates the successful use of this compound in multi-step syntheses of complex heterocycles. One example involves its reaction with cyanoacetic acid hydrazide or ethyl 3-hydrazino-3-oxopropionate, followed by condensation with acetoacetanilide or 2,4-pentanedione to create 1-aminopyrrole rings. These intermediates then react with 1,2-diaza-1,3-butadienes, leading to the formation of interesting pyrrole-pyrrole or pyrrole-pyrazole systems through a unique cyclization process.
Q3: Has the degradation of this compound been investigated?
A: While the provided abstracts don't delve into specific degradation pathways, one study mentions investigating the OH-initiated degradation of this compound and its ethyl analog. This suggests that researchers are exploring the compound's environmental fate and potential breakdown products, which is crucial for understanding its persistence and potential ecological impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

